molecular formula C17H17BrO2 B2621715 1-[2-(Benzyloxy)-5-bromo-3,4-dimethylphenyl]ethan-1-one CAS No. 2109168-40-1

1-[2-(Benzyloxy)-5-bromo-3,4-dimethylphenyl]ethan-1-one

Cat. No.: B2621715
CAS No.: 2109168-40-1
M. Wt: 333.225
InChI Key: CXHAKTFTVGWQPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Benzyloxy)-5-bromo-3,4-dimethylphenyl]ethan-1-one is an organic compound with a complex structure that includes a benzyloxy group, a bromine atom, and two methyl groups attached to a phenyl ring

Preparation Methods

The synthesis of 1-[2-(Benzyloxy)-5-bromo-3,4-dimethylphenyl]ethan-1-one typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-5-methylphenol and benzyl bromide.

    Reaction Conditions: The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), to facilitate the reaction.

    Synthetic Route:

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of continuous flow reactors for large-scale production.

Chemical Reactions Analysis

1-[2-(Benzyloxy)-5-bromo-3,4-dimethylphenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or water.

    Major Products: Major products formed from these reactions include substituted phenyl ethanones, alcohols, and carboxylic acids.

Scientific Research Applications

1-[2-(Benzyloxy)-5-bromo-3,4-dimethylphenyl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(Benzyloxy)-5-bromo-3,4-dimethylphenyl]ethan-1-one involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

1-[2-(Benzyloxy)-5-bromo-3,4-dimethylphenyl]ethan-1-one can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-[2-(Benzyloxy)-5-bromo-4-methoxyphenyl]ethanone and 1-[2-(Benzyloxy)-5-bromobenzoyl]pyrrolidine share structural similarities.

    Uniqueness: The presence of the dimethyl groups and the specific positioning of the benzyloxy and bromine atoms confer unique chemical properties and reactivity to this compound.

Properties

IUPAC Name

1-(5-bromo-3,4-dimethyl-2-phenylmethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO2/c1-11-12(2)17(15(13(3)19)9-16(11)18)20-10-14-7-5-4-6-8-14/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHAKTFTVGWQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1C)OCC2=CC=CC=C2)C(=O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.